molecular formula C11H10O4 B11768833 Methyl 4-methoxybenzofuran-3-carboxylate CAS No. 474010-83-8

Methyl 4-methoxybenzofuran-3-carboxylate

Cat. No.: B11768833
CAS No.: 474010-83-8
M. Wt: 206.19 g/mol
InChI Key: VYNWAZMQVKGQTE-UHFFFAOYSA-N
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Description

Methyl 4-methoxybenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a methoxy group at the 4-position and a carboxylate ester group at the 3-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxybenzofuran-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 4-methoxyphenol with ethyl acetoacetate in the presence of a strong acid, followed by cyclization, can yield the desired benzofuran derivative .

Another method involves the use of α-chloro ketones and malonic acid derivatives. For example, the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide can produce ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further transformed into the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of methyl 4-methoxybenzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and carboxylate groups can influence its binding affinity and selectivity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethoxybenzofuran-3-carboxylate
  • Ethyl 4-methoxybenzofuran-3-carboxylate
  • Methyl 4-methoxybenzofuran-2-carboxylate

Uniqueness

Methyl 4-methoxybenzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position and the carboxylate ester at the 3-position can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

474010-83-8

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 4-methoxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H10O4/c1-13-8-4-3-5-9-10(8)7(6-15-9)11(12)14-2/h3-6H,1-2H3

InChI Key

VYNWAZMQVKGQTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CO2)C(=O)OC

Origin of Product

United States

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